molecular formula C21H20ClN3O3 B2777479 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1795411-21-0

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2777479
CAS RN: 1795411-21-0
M. Wt: 397.86
InChI Key: UOUSLORZRHAESE-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a chlorophenyl group, a methoxyphenyl group, and an oxadiazole ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry . The chlorophenyl and methoxyphenyl groups are aromatic rings with chlorine and methoxy substituents, respectively. Oxadiazole is a heterocyclic ring containing two oxygen atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the stereochemistry of the pyrrolidine ring . The pyrrolidine ring’s non-planarity and the spatial orientation of substituents can lead to different biological profiles of drug candidates .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar oxadiazole ring and the nonpolar aromatic rings could affect its solubility and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its interactions with biological targets. Pyrrolidine derivatives are known to bind with high affinity to multiple receptors, which can be useful in the development of new therapeutic agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Care should be taken when handling any compound with potential biological activity .

Future Directions

Future research could explore the synthesis of similar compounds with different substituents, to optimize their biological activity and minimize potential side effects .

properties

IUPAC Name

2-(2-chlorophenyl)-1-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-27-16-10-8-14(9-11-16)20-23-21(28-24-20)18-7-4-12-25(18)19(26)13-15-5-2-3-6-17(15)22/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUSLORZRHAESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole

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